molecular formula C6H14N2O B041022 2-Amino-2,3-dimethylbutyramide CAS No. 40963-14-2

2-Amino-2,3-dimethylbutyramide

Cat. No.: B041022
CAS No.: 40963-14-2
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones

Cellular Effects

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.

Molecular Mechanism

It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may interact with this enzyme and potentially others in its biochemical pathway.

Temporal Effects in Laboratory Settings

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of this compound may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.

Metabolic Pathways

It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that this compound may be involved in the metabolic pathway of this enzyme.

Transport and Distribution

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2,3-dimethylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of imidazolinone herbicides. Its enzymatic production methods offer advantages in terms of specificity, yield, and environmental impact compared to traditional chemical synthesis .

Properties

IUPAC Name

2-amino-2,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQUHCGFDFLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40963-14-2
Record name 2-Amino-2,3-dimethylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a similar way, hydrolysis of the (+)-2-amino-2,3-dimethylbutyronitrile with sulfuric acid yields the (-)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C., [α]D25 =-57.14° (c=0.0654 g/ml THF).
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (29.7 ml) is cooled with stirring in an ice-acetone cooling bath. To the acid is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =-7.31° (C=0.0368 g/ml THF) at such a rate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonia is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α]D25 =+59.38° (c=0.0162 g/ml THF).
Quantity
29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods III

Procedure details

To concentrated sulfuric acid (29.7 ml), cooled with stirring in an ice-acetone cooling bath, is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =7.31° (c=0.0368 g/ml THF) at such arate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonium hydroxide is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α ]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 g of (-)-2-amino-2,3-dimethylbutyronitrile, [α]D =-6.71° (c=0.03307 g/ml THF) in 10 ml methylene chloride is added with stirring at 80° C. to 13.95 g of concentrated sulfuric acid. The solution is heated for one hour, allowed to cool and 14 g of ice is added. Next, 27 ml of concentrated ammonia is added while cooling. The resulting solution is extracted with methylene chloride (5×25 ml). The combined extracts are dried and evaporated to dryness to afford 3.23 g of title product, mp 81°-83° C., [α]D =+53.04° (c =0.0313 g/ml THF).
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3 g
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10 mL
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Name
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14 g
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2,3-dimethylbutyramide
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Customer
Q & A

Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?

A1: Nitrile hydratase offers several advantages for ADBA synthesis:

  • High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].
  • Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].

Q2: What challenges are associated with using nitrile hydratase for this compound production, and how are they addressed?

A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].

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